UR-144 N-(5-hydroxypentyl) β-D-Glucuronide UR-144 N-(5-hydroxypentyl) β-D-Glucuronide UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1630023-01-6
VCID: VC0148863
InChI: InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22?,25+/m0/s1
SMILES: O=C(C1C(C)(C)C1(C)C)C2=CN(CCCCCO[C@@H]3O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]3O)C4=C2C=CC=C4
Molecular Formula: C27H37NO8
Molecular Weight: 503.6

UR-144 N-(5-hydroxypentyl) β-D-Glucuronide

CAS No.: 1630023-01-6

Reference Standards

VCID: VC0148863

Molecular Formula: C27H37NO8

Molecular Weight: 503.6

UR-144 N-(5-hydroxypentyl) β-D-Glucuronide - 1630023-01-6

CAS No. 1630023-01-6
Product Name UR-144 N-(5-hydroxypentyl) β-D-Glucuronide
Molecular Formula C27H37NO8
Molecular Weight 503.6
Standard InChI InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22?,25+/m0/s1
Standard InChIKey CMXUADKSHAPHSQ-MYQCPFBQSA-N
SMILES O=C(C1C(C)(C)C1(C)C)C2=CN(CCCCCO[C@@H]3O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]3O)C4=C2C=CC=C4
Description UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Synonyms (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
Reference 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010).
Last Modified Aug 20 2021
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